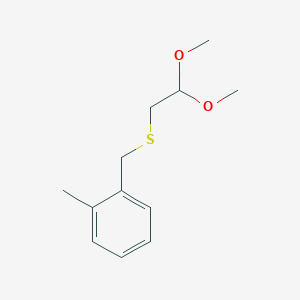
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 2-methylbenzyl moiety and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane typically involves the reaction of 2-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfane linkage. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxyethyl)benzene: Lacks the sulfane group, making it less reactive in certain chemical reactions.
(2-Methylbenzyl)thiol: Contains a thiol group instead of the dimethoxyethyl group, leading to different reactivity and applications.
(2,2-Dimethoxyethyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a 2-methylbenzyl group, affecting its chemical properties.
Uniqueness
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is unique due to the combination of the 2,2-dimethoxyethyl and 2-methylbenzyl groups attached to the sulfane moiety
Biological Activity
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H16O2S
- CAS Number : Not specified in the provided data.
- Molecular Weight : 224.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzyl chloride with sodium sulfide in the presence of a dimethoxyethyl group. The reaction conditions may include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfur-containing compounds often possess antimicrobial properties. For instance, derivatives of similar compounds have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Sulfur compounds are known for their antioxidant properties. The presence of the sulfane group may contribute to scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, similar compounds have been studied for their ability to inhibit enzymes like monoamine oxidase and cholinesterase, which are important targets in neurodegenerative diseases.
The exact mechanism of action for this compound is not fully elucidated but may involve:
- Interaction with Enzymes : The compound can bind to active sites on enzymes, altering their function.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and potential cell lysis.
- Radical Scavenging : The sulfane group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Antioxidant Properties :
- Research indicated that compounds with similar structures showed significant antioxidant activity in vitro, reducing lipid peroxidation by up to 50% at certain concentrations .
- Enzyme Inhibition :
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethylsulfanylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-6-4-5-7-11(10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
MYHNFIHNLPEINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















